molecular formula C11H10BrNO B598658 3-Bromo-5,7-dimethylquinolin-4(1H)-one CAS No. 1204812-06-5

3-Bromo-5,7-dimethylquinolin-4(1H)-one

Cat. No.: B598658
CAS No.: 1204812-06-5
M. Wt: 252.111
InChI Key: FXSXKNKKTZQFKM-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dimethylquinolin-4(1H)-one is a brominated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. Compounds based on the quinoline and quinazolinone scaffolds are extensively investigated for their potent biological activities, particularly in oncology research . These structures are recognized as privileged pharmacophores for developing inhibitors that target key oncogenic pathways. The primary research value of this compound lies in its potential as a building block for the synthesis of novel kinase inhibitors. Similar quinazolinone-based molecules have been designed as effective molecular skeletons for developing reversible and irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitors, which are crucial for tackling resistant cancers . Furthermore, the quinazolin-4(3H)-one core is a known template for Aurora Kinase A (AKA) inhibitors, which show promising antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) . The bromine atom at the 3-position and the specific methyl group substitutions on the quinoline ring offer strategic sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like solubility, binding affinity, and selectivity . This makes this compound a versatile intermediate for constructing more complex molecules aimed at probing biological mechanisms and developing new therapeutic agents. Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. The specific research applications mentioned are based on the well-documented properties of analogous compounds, and the biological activity of this specific molecule should be confirmed through further experimental investigation.

Properties

CAS No.

1204812-06-5

Molecular Formula

C11H10BrNO

Molecular Weight

252.111

IUPAC Name

3-bromo-5,7-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14)

InChI Key

FXSXKNKKTZQFKM-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)Br)C

Synonyms

3-Bromo-5,7-dimethyl-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen/methyl positions, substituent types (e.g., methoxy vs. methyl), and ring saturation. These variations critically impact physicochemical and biological properties:

Compound Name Substituents Melting Point (°C) UV λmax (nm) Key Features Reference
6-Bromo-5,8-dimethoxy-1H-quinolin-4-one Br (C6), OMe (C5, C8) 244–245 221, 278, 324 Methoxy groups enhance electron density; used in redox inhibitor design
6-Bromo-1-((triazolyl)methyl)-4-methylquinolin-2(1H)-one Br (C6), CH3 (C4), triazole moiety 250–252 221, 278, 324 Triazole addition improves antibacterial activity (60% yield)
7-Bromo-3,4-dihydroquinolin-2(1H)-one Br (C7), saturated C3–C4 bond N/A N/A Ring saturation reduces aromaticity, altering reactivity
3-Bromo-7,8-dichloro-1H-quinolin-4-one Br (C3), Cl (C7, C8) N/A N/A Dichloro substitution increases toxicity; stringent safety protocols required

Key Observations :

  • Electronic Effects: Methoxy groups (electron-donating) in 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one redshift UV absorption compared to methyl groups (electron-neutral) in 3-Bromo-5,7-dimethylquinolin-4(1H)-one .
  • Bioactivity : Triazole-modified derivatives (e.g., compound 7g in ) exhibit enhanced antibacterial activity due to improved target binding .
  • Safety: Dichloro analogs (e.g., 3-Bromo-7,8-dichloro-1H-quinolin-4-one) require rigorous handling due to higher toxicity, unlike methyl-substituted variants .

Thermal and Spectral Properties

  • Melting Points: Methyl-substituted quinolinones (e.g., 250–252°C for compound 7g) exhibit higher thermal stability than methoxy-substituted analogs (244–245°C), likely due to stronger van der Waals interactions .
  • UV/Vis Spectra: All brominated quinolinones show absorption near 220–330 nm, with shifts attributable to substituent electronic effects. For instance, methoxy groups in ’s compound cause a bathochromic shift compared to methyl groups .

Preparation Methods

Substituted Aniline Precursors

The Skraup condensation remains a cornerstone for synthesizing quinoline derivatives. For 5,7-dimethylquinolin-4(1H)-one, 3,5-dimethylaniline serves as the primary precursor. Reaction with glycerol under acidic conditions (70% H₂SO₄) at 135°C induces cyclization, forming the quinoline core. Sodium m-nitrobenzenesulfonate acts as an oxidizing agent, ensuring efficient dehydrogenation.

Table 1: Skraup Condensation Parameters for 5,7-Dimethylquinolin-4(1H)-one

ParameterValue/Detail
Aniline derivative3,5-Dimethylaniline
Acid catalyst70% H₂SO₄
Temperature135°C
Oxidizing agentSodium m-nitrobenzenesulfonate
Yield82–87%

Post-Condensation Modifications

Post-cyclization bromination introduces the 3-bromo substituent. Using N-bromosuccinimide (NBS) in a carbon tetrachloride-chloroform mixture at room temperature selectively brominates the quinolin-4(1H)-one at the 3-position. This method avoids over-bromination and preserves the methyl groups at positions 5 and 7.

Bromination Strategies

Regioselective Bromination with NBS

NBS provides superior regiocontrol compared to traditional brominating agents (e.g., Br₂/Fe). For 5,7-dimethylquinolin-4(1H)-one, bromination proceeds via radical intermediates, favoring the 3-position due to electronic and steric effects.

Table 2: Bromination of 5,7-Dimethylquinolin-4(1H)-one Using NBS

ConditionDetail
Solvent systemCCl₄:CHCl₃ (3:1 v/v)
Temperature25°C
Reaction time4–6 hours
Yield75–80%

Alternative Bromination Pathways

Electrophilic bromination using HBr/H₂O₂ in acetic acid offers a complementary route. However, this method risks di-bromination and requires stringent temperature control (0–5°C) to maintain regioselectivity.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction introduces aryl/alkyl groups to pre-brominated intermediates. For 3-bromo-5,7-dimethylquinolin-4(1H)-one, coupling with methylboronic acid under Pd(PPh₃)₂Cl₂ catalysis in dioxane-water (3:1) at 80°C installs methyl groups, though this is less common due to the pre-existing dimethyl substituents.

Table 3: Suzuki-Miyaura Reaction Parameters

ParameterValue/Detail
CatalystPd(PPh₃)₂Cl₂
BaseK₂CO₃
SolventDioxane:H₂O (3:1)
Temperature80°C
Yield65–70%

Alternative Synthetic Routes

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3-bromo-5,7-dimethylquinoline with acetyl chloride in the presence of AlCl₃ generates ketone intermediates, which are subsequently reduced to the corresponding quinolone. This method is less favored due to lower yields (50–60%) and side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Skraup condensation, reducing reaction times from hours to minutes. However, scalability remains a limitation, and yields (70–75%) are comparable to conventional methods.

Industrial-Scale Production Considerations

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer during Skraup condensation. Optimized parameters include:

  • Residence time : 30 minutes

  • Temperature gradient : 100°C → 135°C

  • Yield : 85–90%

Solvent and Catalyst Recycling

Green chemistry principles advocate for solvent recovery (e.g., H₂SO₄ distillation) and catalyst reuse (e.g., Pd nanoparticles immobilized on silica). These practices reduce costs and environmental impact .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5,7-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a preformed quinolinone scaffold. For example, bromination of 5,7-dimethylquinolin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (25–50°C) is a common method. Key variables include solvent polarity, catalyst choice (e.g., Lewis acids), and stoichiometry of brominating agents. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing purification steps (e.g., recrystallization) are critical for achieving >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., methyl groups at C5/C7 and bromine at C3). Aromatic protons appear as distinct multiplets in δ 6.5–8.5 ppm, while carbonyl signals are near δ 170–180 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL) confirms bond lengths/angles and intermolecular interactions. For example, the bromine atom’s van der Waals radius (1.85 Å) and its impact on crystal packing can be analyzed .

Advanced Research Questions

Q. How does the bromine substituent at C3 influence regioselectivity in nucleophilic substitution reactions?

The C3 bromine acts as a leaving group, enabling substitutions with nucleophiles (e.g., amines, thiols). Steric hindrance from adjacent methyl groups (C5/C7) may direct reactivity toward para positions. Kinetic studies using HPLC-MS can track reaction pathways, while DFT calculations predict transition states and activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for brominated quinolinones?

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. For example:

CompoundAntimicrobial IC50 (µM)Anticancer IC50 (µM)Source
5-Bromo-3,4-dihydroquinolin-2(1H)-one12.5 (E. coli)28.3 (MCF-7)
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one45.0 (S. aureus)0.9 (HeLa)
Standardizing assays (e.g., using CLSI guidelines for antimicrobial testing) and comparative molecular docking (e.g., against EGFR or DNA gyrase) can clarify structure-activity relationships .

Q. What mechanistic insights exist for the compound’s antimicrobial activity?

Studies on analogs suggest inhibition of bacterial topoisomerase IV or disruption of membrane integrity. Fluorescence quenching assays with bacterial DNA and molecular dynamics simulations (e.g., GROMACS) can map binding interactions. The bromine atom’s electronegativity may enhance target affinity via halogen bonding .

Q. How can researchers design toxicity profiles for this compound?

  • In vitro : HepG2 cell viability assays (MTT protocol) and Ames tests for mutagenicity.
  • In silico : ADMET prediction using tools like SwissADME to assess hepatotoxicity and bioavailability. Proper handling requires PPE (gloves, goggles) and adherence to OSHA guidelines, as brominated compounds may release toxic HBr fumes during decomposition .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the quinolinone core?

  • Use protecting groups (e.g., Boc for amines) during multi-step syntheses.
  • Optimize solvent polarity (e.g., DMF for SNAr reactions vs. THF for Grignard additions) to reduce byproducts .

Q. How can computational tools enhance the study of this compound’s reactivity?

  • Molecular Docking : AutoDock Vina to predict binding modes with biological targets (e.g., kinases).
  • QM/MM Simulations : Gaussian 16 to model reaction pathways for bromine displacement .

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